Journal Name:Micro and Nano Systems Letters
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TBG-136, a Schizophyllum commune-derived β-glucan benefits gut microbiota and intestinal health: A randomized, double-blind, and placebo-controlled clinical trial
Micro and Nano Systems Letters ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.jff.2023.105668
β-glucan exerts beneficial biological activities such as immunoregulatory, anticancer, antioxidative, antiaging, and wound healing. However, the effects of β-glucan on constipation have not been thoroughly studied. Thus, the present study aimed to investigate the effects of β-glucan-derived from Schizophyllum commune supplementation (TBG-136) on gut microbiota and intestinal health in constipated subjects. As a result, Lactobacillus was significantly increased in the TBG-136 group compared to the placebo group (P < 0.05) after 8 weeks of TBG-136 supplementation. Additionally, TBG-136 group significantly improved the rectosigmoid CTT and the number of defecations compared to the placebo group (P < 0.05). Thus, β-glucan derived from Schizophyllum commune helps individuals' health and quality of life by increasing the beneficial bacteria and improving symptoms of constipation.
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Fermented sorghum improves type 2 diabetes remission by modulating gut microbiota and their related metabolites in high fat diet-streptozotocin induced diabetic mice
Micro and Nano Systems Letters ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.jff.2023.105666
Microbial metabolites play key roles in the pathogenesis of insulin resistance and type 2 diabetes (T2D). A preliminary study on the impact of fermented sorghum (FS) on T2D and its modulation of gut microbiota and their metabolites was assessed using 16S rRNA gene sequencing and metabolomics. FS supplementation ameliorated hyperglycemia, insulin resistance and reversed the abundance of opportunistic pathogenic bacteria (such as Oscillibcater, Acetatifactor and Acetivibrio) positively associated with T2D. FS promoted the growth of beneficial bacteria (Muribaculum, Parabacteroides and Phocaeicola) positively correlated with fecal butyrate and propionate inversely associated with T2D. FS decreased the serum concentration of microbial metabolites (p-cresol sulfate, indolelactate, indoxyl sulfate, indole-3-aldehyde). FS increased the levels of phenylpropionate, phenyl sulfate, valine, bile acids (taurocholic acid, ursodeoxycholic acid and cholic acid) inversely associated with T2D. The beneficial effect of fermented sorghum on T2D remission could be attributed to modulation of gut microbiota and its related-metabolites.
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Kaempferol relieves the DSS-induced chronic colitis in C57BL/6J mice, alleviates intestinal angiogenesis, and regulates colonic microflora structure
Micro and Nano Systems Letters ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.jff.2023.105646
PurposeThe progression of chronic colitis is accompanied by an increase in inflammation and intestinal angiogenesis. Kaempferol, a dietary flavonoid, has been shown to exhibit anti-inflammatory and anti-angiogenic properties. However, the anti-angiogenic effect of kaempferol in chronic colitis has not been elucidated. The present study aimed to investigate the effects of kaempferol on intestinal angiogenesis and microflora of mice with chronic colitis.MethodsThe dextran sulfate sodium (DSS)-induced chronic colitis mouse model was used in this study. The effects of kaempferol and 5-aminosalicylic acid (5-ASA) were evaluated by histopathology, ELISA, western blot, and immunohistochemistry. The integrity of the gut-vascular barrier (GVB) was studied using FITC-dextran and D-Lactate. The colonic flora of mice was analyzed using 16S rDNA sequencing.ResultsKaempferol supplementation could relieve the symptoms (weight loss, colonic pathological injury, hemogram index, etc.) of chronic colitis in mice, down-regulate the secretion of inflammatory factors (IL-1β, IL-6, TNF-α, and CRP), and modulate the expression of inflammatory regulatory proteins (COX-2, TRAF6, and IL-22BP) in colonic tissues. Moreover, kaempferol decreased the secretion of colonic VEGF and NO, high intestinal microvascular density (MVD), and abnormal expression of VEGFR2 caused by DSS. Our finding also indicated that kaempferol alleviates chronic colitis by maintaining GVB, suppressing pro-inflammatory flora (Verrucomicrobiota, Campilobacterota, and Desulfobacterota), and enhancing the abundance of beneficial flora (Actinobacteria, and Odoribacter).ConclusionKaempferol exerted its therapeutic effect on chronic colitis by alleviating the inflammation of the colon and intestinal angiogenesis, maintaining the integrity of GVB, and regulating colonic microflora. Our study demonstrated similar pharmacological effects of kaempferol to 5-ASA (drug of clinical application for intestinal inflammatory diseases), and revealed the potential of kaempferol treatment as a preventive strategy for chronic colitis.
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Sodium butyrate regulation of NLRP3-Ser295 phosphorylation inhibits hypertensive nephropathy
Micro and Nano Systems Letters ( IF 0 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.jff.2023.105670
Butyrate is a short-chain fatty acid with various pharmacological effects, which was produced by intestinal flora metabolism, we investigated the role and potential mechanism of sodium butyrate (NaBu) in angiotensin II (Ang II)-induced hypertensive kidney injury. A microosmotic pump containing Ang II was implanted into SD rats, and NaBu was injected intramuscularly from the third day of implantation for 28 days. We found that NaBu reduced the expression of Ang II-induced NLRP3 inflammasome-related proteins expression to mitigate NF-κB/IL-1β-mediated inflammation and pyroptosis mediated by gasdermin D (GSDMD) upregulation. Furthermore, NaBu repaired autophagy dysfunction due to lysosomal damage in macrophages. More importantly, we found that NaBu positively regulates Ser295 phosphorylation to modify NLRP3. Based on these results, we inferred that NaBu targets NLRP3 inflammasome degradation by regulating the p-NLRP3 (Ser295) to inhibit excessive pyroptosis, promoting the recovery of normal autophagy levels, thus indirectly affecting pyroptosis and ultimately improving hypertensive nephropathy.
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Essential oil and polyphenolics from Thymus satureioides Coss. counteract acrylamide-induced liver toxicity through suppression of NLRP3 inflammasome/NF-κB axis
Micro and Nano Systems Letters ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.jff.2023.105641
Acrylamide is a carcinogenic, mutagenic and reprotoxic substance to humans through the intense oxidative stress it induces. As the liver is the most important organ in detoxifying toxic agents, we investigated here the hepatoprotective potential of Thymus satureioides aerial parts extract and their essential oil, profiled by LC–MS/MS and GC–MS, respectively, on acrylamide-induced liver toxicity in vivo. Adult male Wistar albino rats were randomly assigned into six equal groups, namely the negative control group (10% w/v gum acacia and corn oil), the acrylamide group (10% gum acacia and corn oil + acrylamide (25 mg/kg/day)), T. satureioides polyphenols-treated group (100 and 200 mg/kg/day + acrylamide (25 mg/kg/day)), T. satureioides essential oil-treated group (EO, 0.25 ml/kg/day + acrylamide (25 mg/kg/day)), and silymarin group (Positive control) (100 mg/kg/day + acrylamide (25 mg/kg/day)). Liver toxicity was monitored by measuring liver enzyme activities, oxidative stress markers, NLRP3 inflammasome and inflammatory markers, apoptosis signaling, immunohistochemical study and morphometric analysis. Acrylamide administration substantially elevated serum liver enzymes AST, ALT, and serum total bilirubin, altered liver architecture, decreased hepatic GSH, increased hydropic cells scoring, collagen fibre deposition, immunoexpression of liver fibrotic markers (MMP9 and TGF-1β), lipid peroxidation (MDA), inflammatory responses (IL-1β and p38 MAPK) in hepatic tissues, upregulated liver NLRP3 inflammasome activation, and augmented NF-κB and caspase 3 signaling pathways. These toxicity manifestations were significantly counteracted when rats were pretreated with either T. satureioides polyphenolics or EO as well as silymarin, the reference hepatoprotective compound. Both the polyphenolics and EO furnished comparable mitigation effects to those obtained using silymarin. The observed hepatoprotective activities could be attributed to presence of diverse metabolites (EO (39 compounds) and the extract (45 compounds)) with pronounced antioxidant and anti-inflammatory activities. This study strongly shows the effectiveness of T. satureioides polyphenolics and essential oil in mitigating acrylamide-induced liver toxicity.
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Undigested glycated lentil proteins modulate the gut microbiota profile but not the metabolites in vitro
Micro and Nano Systems Letters ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.jff.2023.105667
Glycation enhances plant protein techno-functionality; however, digestibility and the equilibrium between peptides absorbed and those reaching the colon can be altered. This study evaluated how undigested glycated lentil proteins, potentially reaching the colon affect the gut microbiota using batch fermentation and the Simulator of Human Intestinal Microbiome Ecosystem (SHIME®). Lentil protein-fructose mixtures were incubated at 60 °C for 0, 24, or 48 h (conjugates labelled LP+Fr0, LP+Fr1, LP+Fr2). Maillard reaction markers increased by over 10-fold and in vitro protein digestibility decreased by 23.5 % after 48-h incubation. Short- and branched-chain fatty acids produced by 48 h-fermentation of the insoluble hydrolysates of conjugates were comparable. LP+Fr2 hydrolysates caused 42 % relative increase in Bacteroidetes in the proximal colon of Donor 1 whereas 26 % increase was observed with LP+Fr0 hydrolysates. Bacteria population profile in the colon sections was differentially modulated depending on the donor. Our findings show that the extent of glycation does not affect short- and branched-chain fatty acid levels produced in the colon, while the effect on microbiota population is dependent on host and colon section.
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Weizmannia coagulans strain SANK70258 combined with galacto-oligosaccharides reduces fecal-p-cresol content and improves scaliness and skin roughness
Micro and Nano Systems Letters ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.jff.2023.105665
In this study, we evaluate the effects of Weizmannia coagulans SANK70258 intake on skin condition and defecation, both alone and in combination with galacto-oligosaccharides, by conducting a randomized, double-blind, parallel-group, placebo-controlled, eight-week study of 45 healthy individuals. The primary endpoints were measurement of the stratum corneum moisture content, transepidermal water loss, and skin texture; the secondary endpoints were skin assessment, a defecation survey, and measurement of fecal organic acid and p-cresol contents. The participants were divided into a W. coagulans SANK70258 alone (lac + dex) group, a W. coagulans SANK70258 plus galacto-oligosaccharides (lac + gal) group, and a placebo (dex) group. The lac + gal group showed a decrease in skin roughness and fecal p-cresol content. Scaliness was improved in lac + dex and lac + gal groups. Thus, synbiotics combining W. coagulans SANK70258 and galacto-oligosaccharides can improve scaliness and skin roughness and reduce fecal p-cresol content.
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Hepatoprotective effect of cyanidin-3-O-glucoside–lauric acid ester against H2O2-induced oxidative damage in LO2 cells
Micro and Nano Systems Letters ( IF 0 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.jff.2023.105642
Acylation of anthocyanin with fatty acid has been extensively applied for the improvement of their lipophilicity and stability. However, their functionalities are not fully investigated. This work prepared cyanidin-3-O-glucoside–lauric acid ester (C3G–LA) and investigated its protective effect against oxidative stress in H2O2-induced human normal liver (LO2) cells. The results indicated that C3G–LA possessed notable antioxidant activity and better protective effect than its anthocyanin precursor cyanidin-3-O-glucoside (C3G). It protected the cells from H2O2-induced cell death and apoptosis by suppressing the overproduction of reactive oxygen species and malondialdehyde, restoring superoxide dismutase activity and ameliorating mitochondrial dysfunction and membrane damage. The increase in the expression levels of phosphorylated Akt, Nrf2, HO-1 and NQO1 further indicated that the antioxidant protective effect of C3G–LA involved the PI3K/Akt-mediated activation of the Nrf2–HO-1/NQO1 pathway. The findings indicated that, in addition to improve lipophilicity and stability, acylation of anthocyanin can enhance their anti-oxidative stress activity.
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Ginsenoside Rg1 alleviates the postprandial blood glucose by inhibiting α-glucosidase
Micro and Nano Systems Letters ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.jff.2023.105648
One of the most effective therapeutic proposals for type 2 diabetes mellitus (T2DM) is regulation of postprandial blood glucose (PBG) level by inhibiting α-glucosidases. In this study, we firstly investigated the influence of ginsenoside Rg1 (Rg1) on activity of α-glucosidase in vitro. The results revealed that Rg1 had a reversible inhibition on α-glucosidase activity in an uncompetitive manner. Fluorescence spectrum and circular dichroism (CD) analysis indicated that the stable complex between Rg1 and α-glucosidase was mainly formed by hydrogen bonds and hydrophobic forces. In addition, the anti-hyperglycemic effect of Rg1 was confirmed by the sucrose tolerance test in normal and db/db mice. Caco-2 monolayer cell model further emphasized that decreasing effect of Rg1 on PBG may be achieved by reducing glucose uptake and transport which is accounted for inhibition of α-glucosidase. Taken together, those results suggested that Rg1 may be used as a promising α-glucosidase inhibitor to decrease PBG.
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Long-term ingestion of β-lactoglobulin-bound AGEs induces colonic inflammation by modulating RAGE (TLR4)/MYD88/NF-κB signaling pathway and gut microbiota in mice
Micro and Nano Systems Letters ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.jff.2023.105690
Thermally processed foods are rich in advanced glycation end products (AGEs). Our study aimed to investigate the effects of long-term ingestion of β-lactoglobulin bound AGEs (β-LG AGEs) on the gut microenvironment and underlying mechanisms. BALB/c mice were orally administered with β-LG AGEs (60/120 mg/kg·bw) for 16 weeks. In this study, β-LG AGEs significantly induced oxidative stress and inflammation (TNF-α, IL-1β and IL-6), caused the lipid metabolism disorder, and led to the intestinal barrier dysfunction. Besides, the relative abundance of Lactobacillus, Odoribacter, and Parasutterella were increased by β-LG AGEs, which was positively correlated with the inflammation and epithelium barrier damage. Furthermore, β-LG AGEs were found to significantly decrease the content of short-chain fatty acids, such as acetic, propionic, butyric, and valeric acids, in feces, likely due to the impact of β-LG AGEs on the gut microbiota composition and structure. Additionally, β-LG AGEs were found to significantly downregulate the expression of colonic tight junction proteins, indicating their potential impact on intestinal barrier function. The potential molecular mechanism involved the RAGE/TLR4-mediated activation of NF-κB signaling pathway. These findings shed light on the harmful effects of food-borne β-LG AGEs on gut health.
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